2-Phenoxyethyl chloroformate

Descripción general

Descripción

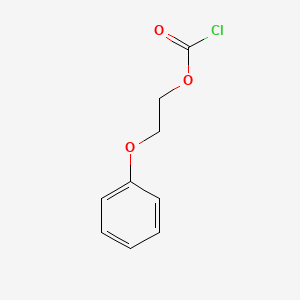

2-Phenoxyethyl chloroformate is an organic compound with the molecular formula C(_9)H(_9)ClO(_3). It is a chloroformate ester, characterized by the presence of a phenoxy group attached to an ethyl chloroformate moiety. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Phenoxyethyl chloroformate can be synthesized through the reaction of phenoxyethanol with phosgene. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:

C6H5OCH2CH2OH+COCl2→C6H5OCH2CH2OCOCl+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale handling of phosgene, which requires stringent safety measures due to its toxicity. The process is typically carried out in a controlled environment with appropriate safety protocols.

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenoxyethyl chloroformate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form phenoxyethanol and carbon dioxide.

Reduction: It can be reduced to phenoxyethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form urethanes.

Alcohols: Reacts to form carbonates, often requiring a base to neutralize the hydrochloric acid formed.

Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

Major Products:

Carbamates: Formed from reactions with amines.

Carbonates: Formed from reactions with alcohols.

Phenoxyethanol: Formed from hydrolysis or reduction.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Phenoxyethyl chloroformate serves as an important reagent in the synthesis of various organic compounds. It is particularly useful in the formation of carbamate derivatives , which have applications in drug development and agrochemicals.

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Application Area |

|---|---|---|

| Esterification | Carbamates | Pharmaceuticals |

| Amide Formation | Amides | Agrochemicals |

| Coupling Reactions | Complex Organic Molecules | Medicinal Chemistry |

Pharmaceutical Applications

In pharmaceutical research, this compound is utilized to synthesize various bioactive compounds. For instance, it has been involved in the synthesis of opioid analgesics, where it acts as a key intermediate. The compound's ability to modify functional groups enhances the pharmacological properties of the resultant drugs.

Case Study: Synthesis of Opioid Analgesics

A study demonstrated the use of this compound in the synthesis of fentanyl analogs, showcasing its effectiveness in creating potent analgesics with modified structures for improved efficacy and safety profiles .

Agrochemical Development

In agrochemical formulations, this compound is employed to synthesize pesticides and herbicides. Its reactivity allows for the incorporation of various functional groups that enhance the biological activity of agrochemical products.

Table 2: Agrochemical Products Derived from this compound

| Product Name | Active Ingredient | Application |

|---|---|---|

| Herbicide A | Active Compound X | Weed Control |

| Pesticide B | Active Compound Y | Insect Control |

Mecanismo De Acción

The reactivity of 2-Phenoxyethyl chloroformate is primarily due to the electrophilic nature of the carbonyl carbon in the chloroformate group. This carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The phenoxy group stabilizes the intermediate formed during the reaction, facilitating the overall process.

Comparación Con Compuestos Similares

Phenyl chloroformate: Similar in structure but lacks the ethyl linkage.

Ethyl chloroformate: Lacks the phenoxy group, making it less reactive in certain contexts.

Methyl chloroformate: Smaller and less sterically hindered, leading to different reactivity profiles.

Uniqueness: 2-Phenoxyethyl chloroformate is unique due to the presence of both the phenoxy and ethyl groups, which confer specific reactivity and stability characteristics. This makes it particularly useful in applications requiring selective reactivity and stability.

By understanding the properties, reactions, and applications of this compound, researchers and industrial chemists can effectively utilize this compound in various scientific and industrial processes.

Actividad Biológica

2-Phenoxyethyl chloroformate is a chemical compound with significant biological activity, primarily utilized in medicinal chemistry for the synthesis of various bioactive molecules. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an ester derived from chloroformic acid and 2-phenoxyethanol. Its structure allows it to participate in various chemical reactions, particularly in the formation of carbamates and other derivatives that exhibit biological activity.

The biological activity of this compound can be attributed to its ability to modify biomolecules through carbamoylation. This modification can affect enzyme activity, receptor interactions, and cellular signaling pathways. The compound's electrophilic nature allows it to react with nucleophiles in biological systems, leading to various pharmacological effects.

Biological Activity

Anticancer Activity : Research indicates that compounds derived from this compound exhibit significant anticancer properties. For example, derivatives have shown potent cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 14 ± 0.4 | |

| A549 (Lung Cancer) | 10.2 ± 1 | |

| EAC (Ehrlich Ascites) | 13.9 ± 0.4 |

In a mouse model, these compounds demonstrated the ability to reduce tumor growth significantly and prolong survival without notable side effects.

Neuropharmacological Effects : Compounds containing the phenoxy group have been studied for their anxiolytic and antidepressant activities. In behavioral tests such as the Elevated Plus Maze (EPM) and Forced Swim Test (FST), derivatives exhibited significant anxiolytic effects, suggesting potential applications in treating anxiety disorders .

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer activity of a series of phenoxyethyl derivatives against MDA-MB-468 breast cancer cells. The most active compound showed an IC50 value of 3.50 ± 0.73 μM, indicating superior potency compared to standard chemotherapeutics like Doxorubicin .

- Neuropharmacological Assessment : Another investigation focused on the neuropharmacological profile of phenoxyethyl derivatives. The results indicated that these compounds could modulate neurotransmitter systems effectively, leading to observable behavioral changes in animal models .

Safety Profile

The safety profile of this compound has been assessed in various studies. It has shown no acute toxicity at high doses in animal models, with a favorable pharmacokinetic profile that suggests good oral bioavailability and low risk for adverse effects .

Propiedades

IUPAC Name |

2-phenoxyethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-9(11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGPDDREGSRIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188298 | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34743-87-8 | |

| Record name | 2-Phenoxyethyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34743-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of using bis(trichloromethyl) carbonate as a starting material for 2-phenoxyethyl chloroformate synthesis?

A1: The research article "Study on the Synthesis of this compound" [] highlights the advantages of using bis(trichloromethyl) carbonate as a starting material for synthesizing this compound. This method is emphasized for its potential benefits, which may include improved yield, reduced reaction steps, or milder reaction conditions. Further research and comparative studies would be needed to fully elucidate these advantages compared to alternative synthetic routes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.